2-(2,3-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE
Overview
Description
2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a dichlorophenoxy group, a morpholine ring, and a propanone moiety. This compound is known for its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone involves several steps. One common method includes the reaction of 2,3-dichlorophenol with epichlorohydrin to form 2-(2,3-dichlorophenoxy)propanol. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or ammonia.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield phenolic and morpholine derivatives
Scientific Research Applications
2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone involves its interaction with cellular proteins and enzymes. It has been shown to induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-XL and activating caspases . Additionally, it can cause cell cycle arrest by upregulating the expression of cyclin-dependent kinase inhibitors such as p21 . These actions are mediated through pathways involving the activation of ERK (extracellular signal-regulated kinase) and other signaling molecules .
Comparison with Similar Compounds
2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure but different functional groups and applications.
2-(2,3-Dichlorophenoxy)propanoyl chloride: Another related compound used as an intermediate in organic synthesis.
2-(2,3-Dichlorophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide: A compound with similar structural features but different biological activities.
These comparisons highlight the unique properties and applications of this compound in various fields of research.
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c1-9(13(17)16-5-7-18-8-6-16)19-11-4-2-3-10(14)12(11)15/h2-4,9H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMZPBUZMZGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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